molecular formula C17H14N4OS B11642189 (7Z)-3-phenyl-7-(pyridin-2-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-phenyl-7-(pyridin-2-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11642189
M. Wt: 322.4 g/mol
InChI Key: OCRQQABGMPLXQL-GDNBJRDFSA-N
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Description

(7Z)-3-Phenyl-7-[(pyridin-2-yl)methylidene]-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one: is a complex organic compound characterized by its unique structure, which includes a thiazolo-triazine core fused with a phenyl and pyridinyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7Z)-3-Phenyl-7-[(pyridin-2-yl)methylidene]-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common method includes the condensation of a thiazole derivative with a triazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: For large-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This involves the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk while maintaining its structural integrity and activity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (7Z)-3-Phenyl-7-[(pyridin-2-yl)methylidene]-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, (7Z)-3-Phenyl-7-[(pyridin-2-yl)methylidene]-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one stands out due to its unique thiazolo-triazine core, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

(7Z)-3-phenyl-7-(pyridin-2-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C17H14N4OS/c22-16-15(10-13-6-4-5-9-18-13)23-17-19-11-20(12-21(16)17)14-7-2-1-3-8-14/h1-10H,11-12H2/b15-10-

InChI Key

OCRQQABGMPLXQL-GDNBJRDFSA-N

Isomeric SMILES

C1N=C2N(CN1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=CC=N4)/S2

Canonical SMILES

C1N=C2N(CN1C3=CC=CC=C3)C(=O)C(=CC4=CC=CC=N4)S2

Origin of Product

United States

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